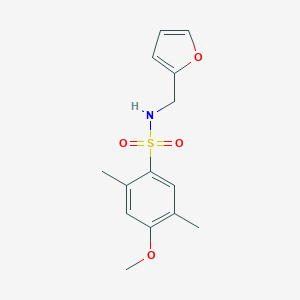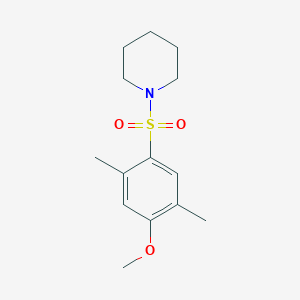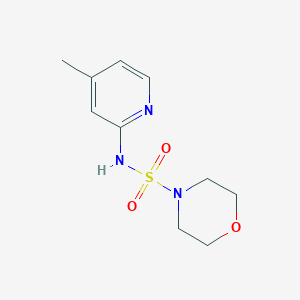![molecular formula C20H19FN4O2 B279165 2-[(2-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B279165.png)
2-[(2-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide, also known as FIPB, is a small molecule inhibitor that has been widely used in scientific research. FIPB is a potent inhibitor of a family of enzymes called poly(ADP-ribose) polymerases (PARPs), which play important roles in DNA repair, chromatin remodeling, and other cellular processes.
Mécanisme D'action
2-[(2-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide is a potent inhibitor of PARP enzymes, which play important roles in DNA repair and other cellular processes. PARPs catalyze the transfer of ADP-ribose units from NAD+ to target proteins, including themselves, in response to DNA damage. This process, known as PARylation, helps to recruit DNA repair factors to the site of damage and promotes DNA repair. 2-[(2-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide inhibits PARP activity by binding to the catalytic domain of PARPs and blocking the transfer of ADP-ribose units. This leads to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects:
2-[(2-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide has been shown to have potent anti-tumor activity in various cancer cell lines and animal models. It has also been shown to protect against neuronal damage in models of neurodegenerative diseases and to reduce inflammation in models of inflammatory diseases. 2-[(2-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide has been shown to induce cell death in cancer cells by inhibiting PARP activity and promoting the accumulation of DNA damage. It has also been shown to protect against neuronal damage by inhibiting PARP activity and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[(2-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide is its potency and specificity as a PARP inhibitor. 2-[(2-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide has been shown to be more potent than other PARP inhibitors, such as olaparib and veliparib, and to have a longer half-life in vivo. This makes it a useful tool for studying the role of PARPs in various cellular processes and for developing new therapies that target PARPs. However, one of the limitations of 2-[(2-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide is its cost and availability. 2-[(2-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide is a relatively expensive compound and is not readily available from commercial sources.
Orientations Futures
There are several future directions for the study of 2-[(2-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide and PARP inhibitors. One direction is the development of new PARP inhibitors that are more potent and selective than 2-[(2-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide. Another direction is the combination of PARP inhibitors with other therapies, such as chemotherapy and radiation therapy, to enhance their efficacy. PARP inhibitors have been shown to sensitize cancer cells to these therapies and to improve their response. Another direction is the study of PARP inhibitors in combination with immunotherapy, which has shown promising results in the treatment of cancer. Finally, the study of PARP inhibitors in the treatment of other diseases, such as neurodegenerative diseases and inflammation, is an area of active research.
Méthodes De Synthèse
2-[(2-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide can be synthesized by a multi-step process that involves the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. The resulting compound is then reacted with 3-(1H-imidazol-1-yl)propylamine to form the intermediate product, which is then reacted with benzoyl chloride to form 2-[(2-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide. The final product is purified by column chromatography and characterized by NMR and mass spectrometry.
Applications De Recherche Scientifique
2-[(2-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide has been widely used in scientific research as a tool to study the role of PARPs in various cellular processes. PARPs are involved in DNA repair, chromatin remodeling, and other cellular processes, and their dysregulation has been implicated in various diseases, including cancer, neurodegenerative diseases, and inflammation. 2-[(2-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide has been used to study the role of PARPs in these diseases and to develop new therapies that target PARPs.
Propriétés
Formule moléculaire |
C20H19FN4O2 |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
2-[(2-fluorobenzoyl)amino]-N-(3-imidazol-1-ylpropyl)benzamide |
InChI |
InChI=1S/C20H19FN4O2/c21-17-8-3-1-6-15(17)20(27)24-18-9-4-2-7-16(18)19(26)23-10-5-12-25-13-11-22-14-25/h1-4,6-9,11,13-14H,5,10,12H2,(H,23,26)(H,24,27) |
Clé InChI |
SOSKSDCBTTYUAP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NCCCN2C=CN=C2)NC(=O)C3=CC=CC=C3F |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NCCCN2C=CN=C2)NC(=O)C3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole](/img/structure/B279086.png)
![2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid](/img/structure/B279090.png)



![4-Methyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}benzoic acid](/img/structure/B279103.png)






